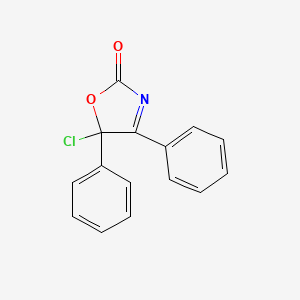
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione is a naturally occurring compound isolated from the heartwood of Cedrus deodara . This compound has garnered attention due to its potential medicinal properties, particularly its anxiolytic and antidepressant activities . It is characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a furan-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the extraction of the heartwood of Cedrus deodara. The dried heartwood is powdered and extracted with 95% ethanol at 60–65°C for 4 hours . The ethanol extract is then evaporated under reduced pressure to yield a dark brown semi-solid residue. This residue is further purified using High-Performance Liquid Chromatography (HPLC) on a reverse-phase C-18 column with a methanol-water mobile phase .
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione are not well-documented, the extraction and purification process described above can be scaled up for industrial applications. The use of HPLC and other chromatographic techniques ensures the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the furan-2,5-dione core to a more saturated structure.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, reduced furan derivatives, and substituted phenyl compounds.
Scientific Research Applications
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione has several scientific research applications:
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The anxiolytic and antidepressant effects of 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione are believed to be mediated through its interaction with the central nervous system . The compound increases the levels of serotonin and noradrenaline in the brain, which are neurotransmitters involved in mood regulation . Additionally, it may modulate the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
- Cedeodarin (6-methyltaxifolin)
- Wikstromol
- Dihydromyricetin (ampelopsin)
- Cedrin (6-methyldihydromyricetin)
- Cedrinoside
- Deodarin
- (-)-Nortrachelogenin
- (-)-Matairesinol
- Dibenzylbutyrolactollignan (4,4’,9-trihydroxy-3,3’-dimethoxy-9,9’-epoxylignan)
Uniqueness
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione stands out due to its dual anxiolytic and antidepressant activities, which are not commonly observed in similar compounds
Properties
CAS No. |
119755-10-1 |
|---|---|
Molecular Formula |
C20H18O7 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3,4-bis(3,4-dimethoxyphenyl)furan-2,5-dione |
InChI |
InChI=1S/C20H18O7/c1-23-13-7-5-11(9-15(13)25-3)17-18(20(22)27-19(17)21)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3 |
InChI Key |
BVBPNZGHDANZJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)OC2=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


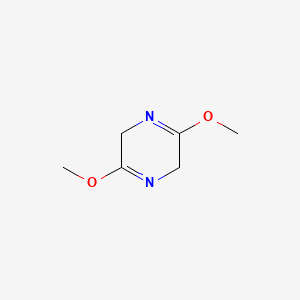
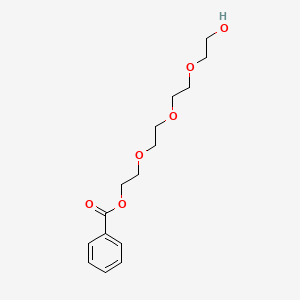
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
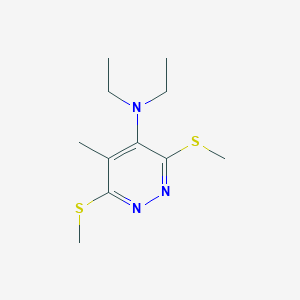
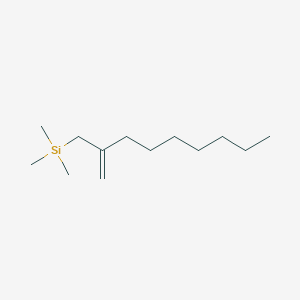
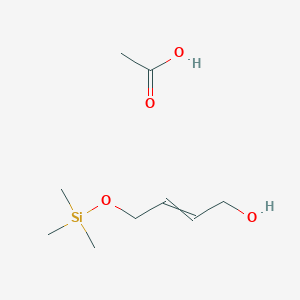
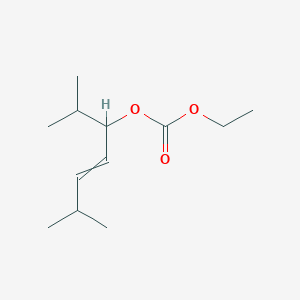

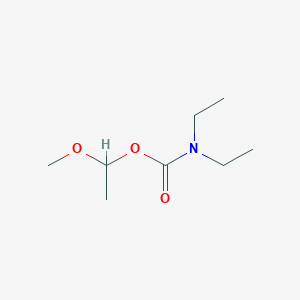
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
